molecular formula C15H20O4 B1360746 Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate CAS No. 898793-18-5

Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate

Cat. No.: B1360746
CAS No.: 898793-18-5
M. Wt: 264.32 g/mol
InChI Key: OCDPSMHZGWXQKO-UHFFFAOYSA-N
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Description

Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butyrate chain, which is further substituted with a 3,5-dimethyl-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate can be achieved through a multi-step process. One common method involves the esterification of 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid.

    Reduction: 4-(3,5-dimethyl-4-methoxyphenyl)-4-hydroxybutyrate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The phenyl ring with its substituents may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate
  • Ethyl 4-(4-methoxyphenyl)-4-oxobutyrate
  • Ethyl 4-(3,5-dimethyl-4-hydroxyphenyl)-4-oxobutyrate

Uniqueness

Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate is unique due to the presence of both the 3,5-dimethyl and 4-methoxy substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 4-(4-methoxy-3,5-dimethylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-5-19-14(17)7-6-13(16)12-8-10(2)15(18-4)11(3)9-12/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDPSMHZGWXQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645531
Record name Ethyl 4-(4-methoxy-3,5-dimethylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-18-5
Record name Ethyl 4-(4-methoxy-3,5-dimethylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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